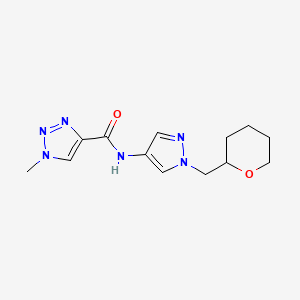
1-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C13H18N6O2 and its molecular weight is 290.327. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Compounds with pyrazole and triazole rings, like the one , are often subjects of research due to their potential pharmaceutical applications. For instance, S. Ito et al. (1983) reported on the synthesis of 3,5-disubstituted 1-methyl-1H-1,2,4-triazoles and -pyrazoles, indicating a broad interest in the synthesis techniques and the potential of these heterocycles in drug development (Ito et al., 1983).
Antimicrobial Activity
Research on pyrazole derivatives, such as the synthesis and antimicrobial activity of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, highlights the antimicrobial potential of these compounds. Nada M. Abunada et al. (2008) explored this aspect, suggesting possible applications in combating microbial infections (Abunada et al., 2008).
Catalysts in Chemical Reactions
Pyrazolyl and triazolyl compounds have been utilized as ligands in catalysis. C. Hua et al. (2012) discussed the synthesis of rhodium(I) and iridium(I) complexes containing mixed pyrazolyl–triazolyl ligands, showcasing their utility as catalysts for hydroamination, an important reaction in organic synthesis (Hua et al., 2012).
Anticancer and Anti-inflammatory Properties
The development of compounds with potential anticancer and anti-inflammatory properties is another area of interest. For example, A. Isloor et al. (2009) synthesized new Mannich bases derived from 1,2,4-triazoles, evaluating their antibacterial and antifungal activity, which might indicate broader bioactivity relevant to the compound (Isloor et al., 2009).
Novel Synthetic Routes
Exploration of new synthetic routes for heterocyclic compounds, including pyrazoles and triazoles, is crucial for expanding the toolkit available for pharmaceutical development. L. Luca et al. (2004) demonstrated a mild procedure for preparing 3-aryl-4-formylpyrazoles, providing insights into methodologies that could potentially apply to the synthesis of complex molecules like the one (Luca et al., 2004).
Propriétés
IUPAC Name |
1-methyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-18-9-12(16-17-18)13(20)15-10-6-14-19(7-10)8-11-4-2-3-5-21-11/h6-7,9,11H,2-5,8H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEVAFSMBHFQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CN(N=C2)CC3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

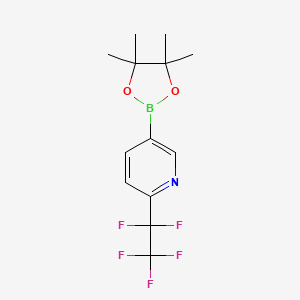
![3-(5-chlorothiophen-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2533966.png)
![Tricyclo[7.1.1.02,7]undeca-2,4,6-trien-8-ol](/img/structure/B2533967.png)
![2,6-difluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2533969.png)
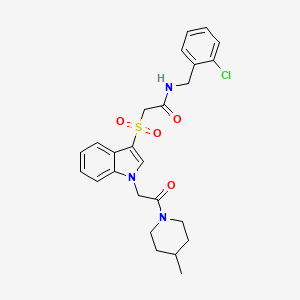
![2-(methylsulfanyl)-N-{4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2533972.png)
![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2533973.png)
![Ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2533977.png)
![6,6-Dimethoxy-1-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2533979.png)
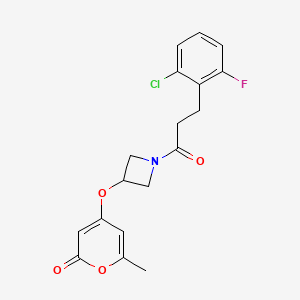
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2533981.png)
![{4-[(4-Methylpiperazin-1-yl)carbonyl]phenyl}methanol](/img/structure/B2533984.png)
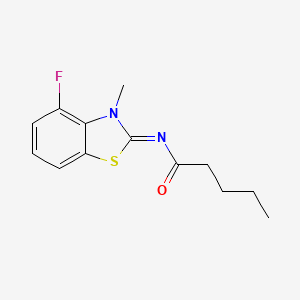
![2-(benzylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2533986.png)